molecular formula C8H10BrNO B1376852 2-Bromo-5-propoxypyridine CAS No. 1144110-15-5

2-Bromo-5-propoxypyridine

Cat. No.: B1376852
CAS No.: 1144110-15-5
M. Wt: 216.07 g/mol
InChI Key: WYYGEMJWLYTXMK-UHFFFAOYSA-N
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Description

2-Bromo-5-propoxypyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position and a propoxy group at the fifth position of the pyridine ring .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-propoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis . The compound’s interaction with enzymes and proteins can lead to the formation of new chemical bonds, thereby influencing biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it can affect metabolic processes by interacting with key enzymes involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding interaction can result in changes in gene expression and subsequent cellular responses . The compound’s ability to form stable complexes with enzymes makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, while at high doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes significant only above a certain dosage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in metabolic pathways can lead to changes in the concentration of specific metabolites, thereby affecting overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions determine the compound’s availability and efficacy in biochemical reactions.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-propoxypyridine can be synthesized through various methods. One common method involves the bromination of 5-propoxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-propoxypyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-propoxypyridine is unique due to the presence of the propoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specific compounds that require this particular functional group .

Biological Activity

2-Bromo-5-propoxypyridine is an organic compound with the molecular formula C8H10BrNO, characterized by a bromine substituent at the 2-position and a propoxy group at the 5-position of the pyridine ring. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in drug development and its role in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to participate in palladium-catalyzed cross-coupling reactions, notably the Suzuki–Miyaura (SM) reaction. This mechanism facilitates the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules, including pharmaceuticals.

Target Enzymes and Pathways

Research indicates that this compound interacts with specific enzymes and proteins, influencing various cellular processes:

  • Enzyme Interaction : The compound can bind to enzymes, potentially leading to inhibition or activation, thus affecting metabolic pathways.
  • Gene Expression : It has been shown to alter gene expression profiles in various cell types, impacting cellular behavior and function.

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Cellular Effects : Studies have demonstrated that this compound can influence cell signaling pathways and metabolic processes, which may lead to changes in cellular responses.
  • Dosage Effects : The effects of this compound vary significantly with dosage. Low concentrations may exhibit beneficial effects, while high concentrations can be toxic.

Case Studies

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation at certain concentrations, suggesting potential anticancer properties.
  • Animal Models : Research involving animal models has indicated that the compound's effects are dose-dependent, with lower doses promoting metabolic activity and higher doses leading to cytotoxicity.

Applications in Drug Development

The compound serves as a precursor for synthesizing biologically active derivatives that may target specific therapeutic areas:

  • Anticancer Agents : Ongoing research is exploring its derivatives as potential candidates for cancer treatment.
  • Enzyme Activators : Some studies suggest that it may act as an activator for glucose kinase, indicating potential applications in metabolic disorders.

Comparative Analysis

Below is a comparison table highlighting key properties and activities of this compound relative to similar compounds:

Property/ActivityThis compoundSimilar Compound ASimilar Compound B
Molecular FormulaC8H10BrNOC8H9BrNC8H11BrN
Mechanism of ActionSM Cross-CouplingSM Cross-CouplingDirect Enzyme Inhibition
Anticancer ActivityYes (dose-dependent)Yes (high efficacy)No
Enzyme InteractionYesYesLimited
Toxicity ProfileModerate at high dosesHighLow

Properties

IUPAC Name

2-bromo-5-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYGEMJWLYTXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312233
Record name 2-Bromo-5-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144110-15-5
Record name 2-Bromo-5-propoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1144110-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10.0 g (57.5 mmol) 2-bromo-5-hydroxypyridine, 28.3 g (230 mmol) 1-bromopropane and 19.9 g (143.7 mmol) K2CO3 are added to 1 L ACN and stirred at reflux over night. Afterwards the reaction is quenched by the addition of water and extracted with TBME. The org. layers are combined, dried over MgSO4, filtered and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel, PE/EtOAc).
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10 g
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19.9 g
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1 L
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Synthesis routes and methods II

Procedure details

2-Bromo-5-hydroxypyridine (6 mmol) is dissolved in DMF (10 ml) and NaH (1.4 eq., 60% suspension in liquid paraffin) is added. After 30 min 1-iodopropane (1.1 eq.) is added and the reaction solution is stirred 18 hours. The reaction solution is pored into water and extracted with methyltert.-butyl ether. The combined organic layers are dried over MgSO4 and the solvent is removed in vacuo. 2-Bromo-5-propoxy-pyridine is obtained as yellow oil in a yield of 87%; HPLC (method C): 1.93 min; LC-MS (method A): 1.78 min, 215.95 (M+H+).
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6 mmol
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10 mL
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